REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:9][S:8][CH2:7][C:6]1=O)(OC)=[O:2].C(O)(=O)C.[CH:15]([NH2:17])=[NH:16].[O-]CC.[Na+]>CCO>[N:16]1[C:6]2[CH2:7][S:8][CH2:9][C:5]=2[C:1](=[O:2])[NH:17][CH:15]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(=O)(OC)C1C(CSC1)=O
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Name
|
|
Quantity
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284 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
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22 g
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Type
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reactant
|
Smiles
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C(C)(=O)O.C(=N)N
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Name
|
|
Quantity
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45 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Reaction
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Type
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TEMPERATURE
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Details
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is cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated to a residue which
|
Type
|
CUSTOM
|
Details
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is absorbed onto silica
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Type
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CUSTOM
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Details
|
separated via FCC (0-10% Methanol:CH2Cl2)
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Name
|
|
Type
|
product
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Smiles
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N1=CNC(C2=C1CSC2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |